molecular formula C17H17N3O2 B14351921 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one CAS No. 92085-29-5

4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14351921
CAS No.: 92085-29-5
M. Wt: 295.34 g/mol
InChI Key: DXXYPMXJYTUKQI-UHFFFAOYSA-N
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Description

4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a triazole ring fused with a methoxy-substituted cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the ethylphenyl group and the methoxycyclohexadienone moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve a cost-effective and efficient production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the cyclohexadienone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The triazole ring and the methoxycyclohexadienone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-Methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one
  • 4-[5-(2-Propylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one

Uniqueness

The uniqueness of 4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the methoxy group on the cyclohexadienone moiety can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

92085-29-5

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-[5-(2-ethylphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C17H17N3O2/c1-3-11-6-4-5-7-13(11)17-18-16(19-20-17)12-8-9-14(21)15(10-12)22-2/h4-10,21H,3H2,1-2H3,(H,18,19,20)

InChI Key

DXXYPMXJYTUKQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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